3-[(2-Cyanoethyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethyl cyanide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Cyanoethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(2-Cyanoethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The cyano group can also participate in interactions with nucleophilic sites on biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but with the sulfamoyl group in the para position.
Phenylsulfamoyl benzoic acid: Contains a phenyl group instead of a cyanoethyl group.
Uniqueness
3-[(2-Cyanoethyl)sulfamoyl]benzoic acid is unique due to the presence of both a cyanoethyl and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
852296-87-8 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(2-cyanoethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10N2O4S/c11-5-2-6-12-17(15,16)9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12H,2,6H2,(H,13,14) |
InChI Key |
UIYOLXUUWLHYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC#N)C(=O)O |
Origin of Product |
United States |
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